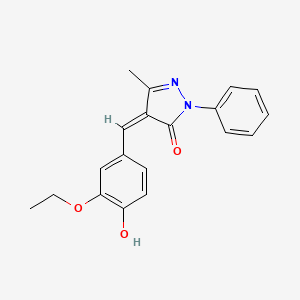![molecular formula C12H10N4OS3 B5505984 N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)
N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to "N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide" involves techniques like carbodiimide condensation, which is a convenient and fast method for preparing such compounds. These compounds are identified using IR, 1H NMR, and elemental analyses. An intermediate compound, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, was confirmed by single-crystal X-ray diffraction, showcasing the detailed synthesis process and structural confirmation methods employed in this area of research (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through various analytical techniques, including X-ray crystallography. Such studies reveal the orientation and interactions between different molecular units, such as the acetamide and thiadiazole units, highlighting the complex structural attributes that contribute to their biological activity (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical properties of these compounds are investigated through reactions with various reagents, providing insights into their reactivity and stability under different conditions. The acidity constants (pKa) of similar acetamide derivatives have been determined via UV spectroscopic studies, indicating the protonation sites and their impact on molecular stability and reactivity (Duran & Canbaz, 2013).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are typically analyzed using techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), although specific studies on this compound were not found in the current search.
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and photochemical behavior, are essential for designing synthesis pathways and predicting compound behavior in biological systems. Research into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals provides insights into the substituent effects on molecular assemblies and hydrogen bonding patterns, which are pivotal for understanding the chemical properties of these compounds (Balijapalli et al., 2017).
Applications De Recherche Scientifique
Structure-Activity Relationships in Medicinal Chemistry
One study investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the importance of various 6,5-heterocycles, including benzothiazole derivatives, to improve metabolic stability (Stec et al., 2011). This research is significant for understanding the metabolic pathways and enhancing the efficacy of benzothiazole-based compounds in therapeutic applications.
Antimicrobial and Antiviral Applications
Another study focused on the synthesis and evaluation of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety for their antibacterial, antifungal, and antiviral activities. The results indicated that these compounds showed promising antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against specific pathogens, suggesting their potential as molecular templates in searching for highly-efficient antiviral and antibacterial agents (Tang et al., 2019).
Antitumor and Anticancer Activity
Research has also been conducted on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems for their potential antitumor activity. Several compounds were screened against a wide range of human tumor cell lines, identifying some with considerable anticancer activity. This highlights the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).
Antimicrobial and Antioxidant Properties
The synthesis and antimicrobial evaluation of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides underlined the significant reductions in reaction times and comparably higher yields under ultrasound irradiation, along with promising antimicrobial activities against various strains, showcasing the versatility of benzothiazole derivatives in antimicrobial applications (Rezki, 2016).
Anti-inflammatory and Enzyme Inhibition
Additionally, the synthesis and investigation of novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives for in vitro anti-inflammatory activity and p38α MAP kinase inhibition provided insights into their potential therapeutic applications in inflammation-related disorders (Tariq et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS3/c1-7-15-16-12(19-7)18-6-10(17)14-11-13-8-4-2-3-5-9(8)20-11/h2-5H,6H2,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDRECRMJAHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)
![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)
![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)
![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)